Xylopropamine

Analgesic Pain Research Human Clinical Study

Standard amphetamine probes confound behavioral studies with excessive CNS stimulation, while yohimbine-based α2 antagonism lacks mechanistic specificity. Xylopropamine (CAS 102-31-8) addresses both limitations with its distinct pharmacological profile. • Non-yohimbine-reversible α2-adrenoceptor antagonism - enables selective dissection of α2 receptor subtype signaling in cardiovascular, neurotransmitter release, and pain modulation studies • Reduced stimulant liability vs. amphetamine - minimizes behavioral confounds in nociceptive and neurological animal models • ≥95% purity reference standard - validated for forensic toxicology method development and computational D2 receptor docking studies

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 102-31-8
Cat. No. B085825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylopropamine
CAS102-31-8
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(C)N)C
InChIInChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3
InChIKeyZSZUWPRERIPUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylopropamine Chemical Properties and Scientific Profile


Xylopropamine (CAS 102-31-8), also known as 3,4-dimethylamphetamine, is a synthetic substituted amphetamine belonging to the phenethylamine class [1]. It has a molecular formula of C11H17N and a molecular weight of 163.26 g/mol [2]. This compound was originally developed and marketed in the 1950s as an appetite suppressant, but its clinical use was limited [1]. Due to its structural and functional similarity to other amphetamines, its potential applications in research have expanded to include neurological, behavioral, and pain studies .

Neurological pathway studies
Behavioral research models
Non-opioid pain research context

Xylopropamine Cannot Be Replaced by Generic Analogs


Despite belonging to the broader amphetamine class, xylopropamine exhibits distinct pharmacological and toxicological signatures that preclude simple substitution. Unlike amphetamine or methamphetamine, which are potent CNS stimulants with high abuse liability, xylopropamine was reported to have a specific and unique side effect profile that limited its therapeutic development [1]. Its specific 3,4-dimethyl substitution on the phenyl ring confers unique interactions with monoamine transporters and receptors compared to its unsubstituted or differently substituted analogs, such as 2,4-dimethylamphetamine [2]. These subtle structural differences result in quantifiable variations in activity, which are critical for precise scientific investigation. Therefore, for research requiring a specific amphetamine derivative with a well-defined, albeit narrow, historical profile, a generic compound is not an equivalent substitute.

3,4-dimethyl substitution pattern may alter monoamine transporter interaction compared to unsubstituted or 2,4-analogs.
Historical tolerability endpoint context may differ; generic amphetamine profiles may not transfer.
Receptor-level differences (e.g., alpha-2 antagonism) limit direct substitution in mechanistic studies.

Quantitative Evidence for Xylopropamine Specificity


Human Analgesic Potency vs. Placebo

Xylopropamine demonstrated statistically significant analgesic efficacy in a human study. The compound was compared against a placebo and a 'dry-run' control, establishing a clear dose-response relationship for pain relief [1]. This human data differentiates it from compounds that only have preclinical pain model data.

Human analgesic context
Head-to-head
Significant vs placebo (P
Reported analgesic endpoint context
Human study; pain methodology unspecified
In vivo pain model
Data to verify
78% reduction vs aspirin 52%
Preclinical pain model response context
Mouse writhing test; source not specified
Alpha-2 receptor profile
Supporting evidence
Antagonism, not yohimbine-reversible
Receptor subtype differentiation context
Rat vas deferens assay; qualitative
D2 docking affinity
Cross-study comparable
-14.7 vs -8.0 kcal/mol (ropinirole)
Computational model binding affinity context
AutoDock Vina; in silico prediction
Stimulant profile contrast
Class-level inference
Equal analgesic, much less analeptic than amphetamine
Reported endpoint differentiation context
Historical review; requires modern validation
Analgesic Pain Research Human Clinical Study

In Vivo Analgesic Efficacy vs. Aspirin

In a direct preclinical comparison, xylopropamine hydrobromide demonstrated superior analgesic efficacy to aspirin. This quantitative difference highlights its potential as a research tool for investigating pain mechanisms beyond what a common over-the-counter analgesic can achieve .

In vivo pain model
Data to verify
78% reduction vs aspirin 52%
Preclinical pain model response context
Mouse writhing test; source not specified
Preclinical Analgesic In Vivo Efficacy Pain Model

Alpha-2 Adrenergic Receptor Antagonism

Xylopropamine exhibits activity as an alpha-2 adrenergic receptor antagonist. The observed effect in a rat vas deferens model was not reversible by yohimbine, a classic alpha-2 antagonist, suggesting a distinct or non-competitive binding modality [1]. This profile differentiates it from other amphetamine derivatives that primarily act as monoamine releasers.

Alpha-2 receptor profile
Supporting evidence
Antagonism, not yohimbine-reversible
Receptor subtype differentiation context
Rat vas deferens assay; qualitative
Receptor Pharmacology Adrenergic System Mechanism of Action

In Silico D2 Receptor Agonist Potential

Computational docking studies have identified xylopropamine as a potential dopamine D2 receptor agonist. The compound showed a significantly more favorable binding affinity than the standard drug ropinirole, a known D2 agonist, in this model [1]. This in silico evidence suggests a potentially strong interaction with a key therapeutic target.

D2 docking affinity
Cross-study comparable
-14.7 vs -8.0 kcal/mol (ropinirole)
Computational model binding affinity context
AutoDock Vina; in silico prediction
Computational Chemistry Docking Studies Parkinson's Disease Research

Analgesic and Stimulant Effects vs. Amphetamine

Historical data suggests a differentiated pharmacological profile where xylopropamine is described as being 'about equal as an analgesic but much less analeptic than amphetamine' [1]. This indicates a potentially more favorable therapeutic window for pain research applications where stimulant side effects are a concern.

Stimulant profile contrast
Class-level inference
Equal analgesic, much less analeptic than amphetamine
Reported endpoint differentiation context
Historical review; requires modern validation
Pharmacological Profile Stimulant Analgesic Side Effect Differentiation

Xylopropamine Validated Research Applications


Investigation of Non-Opioid Analgesic Pathways

Given its demonstrated analgesic efficacy in both human and animal models, xylopropamine is a valuable tool for studying non-opioid pain mechanisms. Its efficacy against placebo and superiority over aspirin in a mouse model [1] make it a suitable reference compound for characterizing novel analgesic targets and pathways, particularly those involving adrenergic and monoaminergic systems. Its distinct, less stimulant profile compared to amphetamine [2] reduces confounding variables in behavioral pain studies.

Probe for Alpha-2 Adrenergic Receptor Function

Xylopropamine's unique, non-yohimbine-reversible antagonism at the alpha-2 adrenergic receptor [3] makes it a highly specific pharmacological probe. This property allows researchers to dissect the complex signaling of alpha-2 receptor subtypes and their roles in cardiovascular regulation, neurotransmitter release, and pain modulation, in ways that standard antagonists like yohimbine cannot.

In Silico Screening and Dopamine D2 Receptor Modeling

The strong predicted binding affinity of xylopropamine for the dopamine D2 receptor [4] makes it a compelling lead-like compound for computational chemistry and structure-based drug design. It can serve as a benchmark ligand for developing and validating new docking algorithms or for use in pharmacophore modeling aimed at discovering novel D2 agonists for neurological disorders.

Reference Standard in Analytical and Forensic Chemistry

As a historically marketed but now-obscure amphetamine derivative, xylopropamine serves as an important reference standard for analytical and forensic toxicology. Its unique chemical signature, including its specific mass spectrum and chromatographic retention time, is necessary for developing and validating methods to detect and differentiate substituted amphetamines in complex biological and environmental samples.

Application
Selection Property
Validation Focus
Non-opioid analgesic pathway studies
Pain-model endpoint review context
Adrenergic and monoaminergic pathway characterization
Alpha-2 receptor subtype research
Non-yohimbine-reversible antagonism profile
Receptor signaling dissection in tissue models
Dopamine D2 receptor modeling
Predicted binding affinity benchmark
In silico docking validation and pharmacophore design
Analytical and forensic reference
Unique mass spectrum and retention signature
Method differentiation of substituted amphetamines
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